molecular formula C17H17N5O3 B13360336 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B13360336
M. Wt: 339.3 g/mol
InChI Key: OOWXABRCSNASSI-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features a pyridine ring substituted with methoxy and methyl groups, an oxo group, and an acetamide linkage to a triazole-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring with appropriate substitutions, followed by the introduction of the acetamide group and the triazole ring. Common reagents used in these steps include methoxy and methyl substituents, acetic anhydride, and triazole derivatives. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the oxo group may produce a hydroxyl derivative.

Scientific Research Applications

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-phenylacetamide
  • 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propionamide

Uniqueness

Compared to similar compounds, 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide stands out due to its specific substitution pattern and the presence of both pyridine and triazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N5O3/c1-11-6-14(23)15(25-2)8-22(11)9-16(24)20-13-5-3-4-12(7-13)17-18-10-19-21-17/h3-8,10H,9H2,1-2H3,(H,20,24)(H,18,19,21)

InChI Key

OOWXABRCSNASSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC(=C2)C3=NC=NN3)OC

Origin of Product

United States

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